Tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC18306171
Molecular Formula: C11H16F3NO3
Molecular Weight: 267.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16F3NO3 |
|---|---|
| Molecular Weight | 267.24 g/mol |
| IUPAC Name | tert-butyl 3-methyl-4-oxo-3-(trifluoromethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H16F3NO3/c1-9(2,3)18-8(17)15-5-7(16)10(4,6-15)11(12,13)14/h5-6H2,1-4H3 |
| Standard InChI Key | JLMLSZGTJRYVBY-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CN(CC1=O)C(=O)OC(C)(C)C)C(F)(F)F |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
The compound features a five-membered pyrrolidine ring substituted at the 1-position with a tert-butyl carbamate group and at the 3-position with both methyl and trifluoromethyl groups. A ketone functionality at the 4-position completes the scaffold . The stereoelectronic effects of the trifluoromethyl group enhance lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
Structural Data:
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Molecular Formula: C₁₁H₁₆F₃NO₃
Physicochemical Characteristics
The compound is typically a solid at room temperature, with solubility in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane. Storage recommendations advise keeping the material at 2–8°C under inert conditions to prevent hydrolysis of the tert-butyl ester .
Synthesis and Optimization
Key Synthetic Routes
The synthesis often begins with functionalization of a pyrrolidine precursor. A representative method involves:
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Ring Formation: Cyclization of a linear amine with a ketone or ester group.
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Trifluoromethylation: Introduction of the CF₃ group via nucleophilic displacement or radical pathways .
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Esterification: Protection of the amine with tert-butyl dicarbonate (Boc₂O) under basic conditions .
Example Protocol:
In a nitrogen-purged reactor, (rac)-tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate is treated with potassium tert-butoxide in THF at -78°C, followed by methyl acrylate addition. Subsequent triflation with N-phenyl bis(trifluoromethanesulfonimide) yields the trifluoromethylated product in 117% yield after column chromatography .
Challenges and Solutions
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Stereochemical Control: Racemization at the 3-position can occur during synthesis. Chiral auxiliaries or asymmetric catalysis mitigate this issue .
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Yield Optimization: Low yields in trifluoromethylation steps are addressed using excess reagents or microwave-assisted reactions .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s reactivity enables its use in constructing complex molecules:
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Peptidomimetics: The pyrrolidine ring mimics proline residues, facilitating protease inhibitor development .
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Kinase Inhibitors: Functionalization at the 4-oxo position generates scaffolds targeting EGFR or MAP kinases .
Biological Activity
Preliminary studies suggest derivatives exhibit:
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Antimicrobial Effects: MIC values of ≤2 µg/mL against Staphylococcus aureus.
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Anticancer Potential: IC₅₀ of 5–10 µM in breast cancer cell lines (MCF-7, MDA-MB-231) .
Recent Advances and Future Directions
Innovations in Synthesis
Recent patents describe flow chemistry approaches to reduce reaction times from hours to minutes . Catalytic asymmetric methods now achieve enantiomeric excesses >95% .
Emerging Therapeutic Targets
Ongoing studies explore its utility in:
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